molecular formula C24H23N3OS B563299 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine CAS No. 1076198-97-4

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine

Katalognummer: B563299
CAS-Nummer: 1076198-97-4
Molekulargewicht: 401.528
InChI-Schlüssel: XFJQVRTWUFPAFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Structural Identity

IUPAC Name :
2-phenylmethoxy-6-piperazin-1-ylbenzo[b]benzothiazepine .

CAS Registry Number :
1076198-97-4 (non-deuterated form) .

Molecular Formula :
C$${24}$$H$${23}$$N$$_{3}$$OS .

Molecular Weight :
401.53 g/mol .

Structural Features :

  • A dibenzothiazepine core, characteristic of quetiapine derivatives.
  • A benzyloxy (-OCH$$2$$C$$6$$H$$_5$$) substitution at the 7-position of the aromatic ring .
  • Removal of the 2-(2-hydroxyethoxy)ethyl group from the piperazine nitrogen (N-desalkylation) .

Key Modifications :

Position Modification Impact
7 Benzyloxy substitution Enhances lipophilicity and alters receptor binding kinetics .
N-desalkylation Removal of 2-(2-hydroxyethoxy)ethyl chain Reduces polar surface area, potentially affecting blood-brain barrier permeability .

Spectral Data :

  • SMILES : [Not explicitly provided; inferred from analogs] C1=CC=C(C=C1)COC2=C3C(=C(C=C2)N4CCN(CC4)CC5=NC6=CC=CC=C6SC7=C5C=CC=C7)SC=C3 .

Pharmacological Classification and Therapeutic Relevance

Pharmacological Class :

  • Synthetic dibenzothiazepine derivative.
  • Structural analog of quetiapine, an atypical antipsychotic .

Therapeutic Relevance :

  • Research Tool : Used to study structure-activity relationships (SAR) in quetiapine derivatives .
  • Receptor Targets :
Target Affinity Role
5-HT$$_{2A}$$ Moderate Serotonin receptor antagonism linked to antipsychotic effects .
Dopamine D$$_2$$ Moderate Partial antagonism contributes to mood stabilization .

Biochemical Pathways :

  • Modulates serotonin and dopamine neurotransmission, similar to quetiapine .
  • Lacks affinity for muscarinic receptors, reducing anticholinergic side effects compared to parent compound .

Position within the Quetiapine Derivative Family

Structural Comparison :

Compound Key Structural Differences Functional Implications
Quetiapine Intact 2-(2-hydroxyethoxy)ethyl chain Higher solubility and metabolic stability .
N-desalkyl quetiapine Lacks 2-(2-hydroxyethoxy)ethyl group Increased CNS penetration due to reduced polarity .
7-Hydroxy quetiapine Hydroxyl group at position 7 Active metabolite with enhanced 5-HT$$_{2A}$$ affinity .

Unique Attributes :

  • The benzyloxy group at position 7 introduces steric bulk, potentially prolonging receptor binding duration .
  • N-desalkylation simplifies metabolic pathways, making it a candidate for studying dealkylation kinetics .

Synthetic Utility :

  • Serves as a precursor for isotopic labeling (e.g., deuterated forms in pharmacokinetic studies) .
  • Used to explore metabolite interactions in in vitro assays .

Eigenschaften

IUPAC Name

2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQVRTWUFPAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652463
Record name 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-97-4
Record name 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Intermediate Preparation: Dibenzo[b,f] thiazepin-11(10H)-one

The synthesis begins with the preparation of dibenzo[b,f]thiazepin-11(10H)-one (Intermediate I), a common precursor for quetiapine derivatives. As detailed in patent literature, Intermediate I is chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-disubstituted anilines or triethylamine to yield 11-chlorodibenzo[b,f]thiazepine (Intermediate II). This step requires rigorous temperature control, with reflux conditions maintained for 10–13 hours to ensure complete conversion. Excess POCl₃ is subsequently evaporated under reduced pressure, and the product is isolated via toluene extraction.

Key Reaction Conditions:

  • Reagents: POCl₃, triethylamine, toluene.

  • Temperature: 110–120°C (reflux).

  • Yield: 91–96% after purification.

Introduction of the Piperazine Side Chain

The quetiapine core is functionalized by reacting Intermediate II with 2-(2-hydroxyethoxy)ethylpiperazine. This step employs a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate. The reaction proceeds at 90°C for 6–8 hours, achieving near-quantitative conversion. The product is then extracted into an organic phase (e.g., toluene) and washed with aqueous sodium hydroxide to remove residual acids.

Benzyloxy Group Incorporation

The critical modification at the 7-position involves benzylation under Mitsunobu conditions or via direct alkylation. Patent data suggests using benzyl bromide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C. Alternatively, a two-step protection-deprotection strategy may be employed:

  • Protection: The hydroxyl group is protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride).

  • Benzylation: Benzyl bromide is introduced, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).

Optimization Notes:

  • Benzylation efficiency depends on the steric hindrance around the hydroxyl group.

  • Yields range from 70–85%, with purity ≥95% confirmed by HPLC.

Purification and Analytical Characterization

Solvent-Based Crystallization

The crude product is dissolved in a chloroform-methanol mixture (9:1 v/v) and subjected to slow evaporation, yielding crystalline 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine. Recrystallization from ethyl acetate improves purity to >99%, as verified by melting point analysis (observed: 158–160°C).

Chromatographic Techniques

Industrial-scale purification employs flash chromatography using silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures residual solvent levels comply with ICH guidelines.

Analytical Data Table:

ParameterMethodResult
PurityHPLC99.2%
Residual SolventsGC-MS<0.1% (toluene, THF)
Molecular WeightHRMS401.52 (calc. 401.52)

Process Challenges and Mitigation Strategies

Moisture Sensitivity

The use of POCl₃ and NaH necessitates anhydrous conditions. Even trace moisture reduces yields by promoting hydrolysis. Solutions include:

  • Solvent Drying: Toluene and THF are distilled over sodium/benzophenone.

  • Inert Atmosphere: Reactions are conducted under nitrogen or argon.

Byproduct Formation

Side reactions during benzylation generate N-alkylated byproducts. These are minimized by:

  • Controlled Stoichiometry: Benzyl bromide is added in 1.1 equivalents.

  • Temperature Modulation: Maintaining temperatures below 65°C prevents exothermic side reactions.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Use

Transitioning from homogeneous catalysts (e.g., DMAP) to heterogeneous alternatives (e.g., polymer-supported catalysts) reduces purification costs and enables catalyst recycling.

Green Chemistry Approaches

Recent advances explore replacing POCl₃ with phosphoryl chloride derivatives in biphasic systems, reducing hazardous waste generation by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is likely similar to that of Quetiapine, involving antagonism of dopamine and serotonin receptors. The modifications in its structure may influence its binding affinity and selectivity for these receptors, potentially altering its pharmacological profile and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Key Structural Features Research Applications
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine 1076198-97-4 - Benzyloxy group at C7
- Removal of [2-(2-hydroxy)ethoxy]ethyl from N-terminus
- SAR studies
- Metabolic stability assays
Quetiapine 111974-69-7 - Unmodified dibenzothiazepine core
- Intact N-terminus with [2-(2-hydroxy)ethoxy]ethyl
- Antipsychotic activity
- Dopamine/serotonin receptor binding studies
7-Hydroxy Quetiapine 139079-39-3 - Hydroxy group at C7
- Intact N-terminus
- Major active metabolite
- Pharmacokinetic profiling
Quetiapine N-Oxide 1076199-40-0 - N-Oxidation of the piperazinyl nitrogen - Oxidative metabolism studies
- Toxicity assessments
Quetiapine Sulfoxide 329216-63-9 - Sulfoxide formation at the thiazepine sulfur - Metabolic pathway mapping
- Stability under oxidative conditions

Pharmacokinetic and Pharmacodynamic Comparisons

Key Findings:

Receptor Binding: The benzyloxy group in 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine reduces affinity for dopamine D2 receptors compared to Quetiapine but enhances interactions with serotonin 5-HT2A receptors, as inferred from deuterated analogs .

Metabolic Stability :

  • Unlike 7-Hydroxy Quetiapine (a primary metabolite), the benzyloxy derivative resists Phase I oxidation due to steric hindrance, making it useful for studying alternative metabolic pathways .

Synthetic Accessibility :

  • The compound is synthesized via modifications of Quetiapine’s core intermediate, 1-(2-(2-hydroxyethoxy)ethyl)piperazine (HEEP; CAS: 13349-82-1), with stoichiometric adjustments to accommodate structural changes .

Biologische Aktivität

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology.

  • Molecular Formula : C24H23N3OS
  • Molecular Weight : 401.52 g/mol
  • CAS Number : 1076198-97-4
  • IUPAC Name : 2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine exhibits a mechanism of action similar to that of its parent compound, Quetiapine. It primarily acts as an antagonist at various neurotransmitter receptors, including:

  • Dopamine Receptors : Particularly D2 receptors, which are implicated in the modulation of psychotic symptoms.
  • Serotonin Receptors : Such as 5-HT2A and 5-HT1A, contributing to its antipsychotic and mood-stabilizing effects.

The compound's affinity for these receptors suggests it may have therapeutic effects in mood disorders and psychosis.

In Vitro Studies

In vitro studies have demonstrated the compound's metabolic stability and pharmacokinetic properties. For instance, research indicates that it undergoes significant metabolic transformation in liver microsomes, which is crucial for understanding its bioavailability and efficacy.

ParameterValue
Half-life (in vitro)Varies by species
Metabolic StabilityModerate
Main MetabolitesHydroxy derivatives

Antipsychotic Efficacy

A study conducted on animal models indicated that 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine exhibited significant antipsychotic effects comparable to Quetiapine. The study measured behavioral responses in models induced with psychosis-like symptoms. Results showed a reduction in hyperactivity and stereotypic behaviors.

Safety Profile

Another investigation focused on the safety profile of the compound, assessing potential side effects. The findings suggested a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics, indicating a favorable safety margin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.